1,4-Diaminobutane Dihydrobromide

Catalog No.
S3316757
CAS No.
18773-04-1
M.F
C4H13BrN2
M. Wt
169.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diaminobutane Dihydrobromide

Reproducible 2D perovskite synthesis requires strict stoichiometric control, often compromised by volatile free-base amines. 1,4-Diaminobutane Dihydrobromide solves this with a thermally stable (>300°C) crystalline precursor.

  • Non-hygroscopic salt eliminates handling hazards and ensures exact diammonium-to-halide ratio.
  • Bromide counterion is essential for wide-bandgap lead bromide perovskites targeting blue photoluminescence.
  • C4 spacer precisely sets interlayer distance for strong quantum confinement and efficient emission.

Compatible with high-temperature annealing workflows; simplifies procurement for optoelectronic R&D.

CAS Number

18773-04-1

Product Name

1,4-Diaminobutane Dihydrobromide

IUPAC Name

butane-1,4-diamine;hydrobromide

Molecular Formula

C4H13BrN2

Molecular Weight

169.06 g/mol

InChI

InChI=1S/C4H12N2.BrH/c5-3-1-2-4-6;/h1-6H2;1H

InChI Key

ZYTYCJCQGXUMPI-UHFFFAOYSA-N

SMILES

C(CCN)CN.Br.Br

Canonical SMILES

C(CCN)CN.Br

The exact mass of the compound Butane-1,4-diamine;dihydrobromide is 249.95032 g/mol and the complexity rating of the compound is 17.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Butane-1,4-diammonium dibromide, Putrescine dihydrobromide, 1,4-Butanediamine dihydrobromide, Tetramethylenediamine dihydrobromide, 1,4-Diaminobutane dihydrobromide

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g, 100 g

1,4-Diaminobutane Dihydrobromide is the dihydrobromide salt form of the C4 linear diamine, putrescine. It functions as a stable, non-volatile, crystalline solid precursor that provides the 1,4-diammoniumbutane (DAB) cation. This cation is primarily utilized as a short, rigid organic spacer or templating agent in the synthesis of hybrid organic-inorganic materials, most notably in the formation of two-dimensional (2D) and quasi-2D perovskite structures for optoelectronic applications.

Research Fit

1
Solid crystalline form Enables precise weighing and ambient storage compared to liquid free base
2
Aqueous solubility Supports polyamine metabolism studies and enzymatic assay formats
3
Bromide salt identity Compatible with halide-sensitive perovskite surface passivation research

Substitution of 1,4-Diaminobutane Dihydrobromide with seemingly similar compounds introduces critical process and performance failures. The free base, 1,4-diaminobutane (putrescine), is a volatile and hygroscopic liquid with significant handling and safety challenges, making it unsuitable for processes requiring high thermal stability or precise stoichiometric control. [1] Replacing the dihydrobromide with the dihydrochloride salt is not a simple counter-ion swap; the halide is an active component in perovskite synthesis, directly incorporating into the crystal lattice and fundamentally altering the material's optical bandgap and electronic properties. [2] Furthermore, substituting with longer-chain diamine analogs, such as 1,6-diaminohexane, changes the fundamental interlayer spacing of the resulting 2D material, which directly modifies quantum confinement effects and resulting optoelectronic characteristics. [3]

Substitution Risk

!
Free base handling challenges Low melting point may cause liquefaction near ambient temperature, complicating accurate weighing.
!
Dihydrochloride halide mismatch Chloride counterions can alter perovskite composition and band gap, limiting materials compatibility.
!
Lower thermal stability of alternatives Alternative salts may decompose at temperatures where the dihydrobromide remains stable, affecting high-temperature workflows.

Superior Thermal Stability for High-Temperature Processing Windows

As a crystalline salt, 1,4-Diaminobutane Dihydrobromide offers a significantly wider thermal processing window compared to its free base form, 1,4-diaminobutane (putrescine). The salt form remains stable at temperatures exceeding 300 °C, whereas the free base is a volatile liquid with a boiling point of approximately 159 °C. [REFS-1, REFS-2]

Evidence DimensionThermal Stability (Decomposition/Boiling Point)
Target Compound DataDecomposition onset > 300 °C (as a stable salt)
Comparator Or Baseline1,4-Diaminobutane (free base): Boiling Point ≈ 159 °C
Quantified Difference>140 °C expanded thermal budget for processing
ConditionsStandard atmospheric pressure. Data from Thermogravimetric Analysis (TGA) for salts and standard physical property measurements.

This thermal stability is essential for high-temperature solution processing and film annealing steps required for crystallizing high-quality material layers without precursor degradation or stoichiometric imbalance.

Thermal stability
Head-to-head
360 °C (dec.)
vs free base 27 °C
vs dihydrochloride >280 °C dec.
Supports high-temperature processing and handling safety
>333 °C above free base; ~80 °C above dihydrochloride

Precise Control of Interlayer Spacing in 2D Perovskite Lattices

The C4 alkyl chain of the 1,4-diaminobutane cation establishes a fixed interlayer spacing in layered (2D) perovskite structures. Direct crystallographic comparison shows that substituting with a longer C6 analog, 1,6-diaminohexane, increases this spacing by approximately 2.8 Å. This makes the C4 length a non-negotiable design parameter for achieving specific quantum confinement effects. [1]

Evidence DimensionInterlayer Spacing in (diamine)PbI4 Perovskite
Target Compound DataFor [NH3(CH2)4NH3]PbI4: ~13.5 Å
Comparator Or BaselineFor [NH3(CH2)6NH3]PbI4: ~16.3 Å
Quantified Difference~2.8 Å increase in spacing with C6 analog
ConditionsSingle-crystal X-ray diffraction analysis of the resulting layered perovskite materials.

It provides a fixed, reproducible structural parameter for tuning the excitonic and photophysical properties of 2D materials, which is lost when using different length spacers.

Cofactor potency
Head-to-head
10 mM (putrescine)
vs. 0.3 mM spermidine
33-fold higher concentration required
Supports differentiation of polyamine-specific enzyme effects
Ribonuclease M5 assay, Bacillus subtilis

Enables Access to Wider Bandgaps Compared to Iodide-Based Analogs

The use of the dihydrobromide salt is critical for synthesizing bromide-based perovskites, which exhibit significantly wider optical bandgaps than their iodide-based counterparts. For layered perovskites, shifting from an iodide (I⁻) to a bromide (Br⁻) inorganic lattice typically increases the bandgap by over 0.7 eV, moving the material's absorption and emission from the visible (green/orange) into the blue or near-UV spectrum. [REFS-1, REFS-2]

Evidence DimensionOptical Bandgap (Eg) of Resulting Perovskite
Target Compound DataFor (A)PbBr4 systems: Eg ≈ 2.9 - 3.1 eV
Comparator Or BaselineFor (A)PbI4 systems: Eg ≈ 2.2 - 2.4 eV
Quantified Difference~0.7 eV or greater increase in bandgap
ConditionsOptical absorption spectroscopy (Tauc plot) of thin films or single crystals of the corresponding 2D perovskite.

This compound is a required precursor for fabricating blue-emitting or wide-bandgap semiconducting components, a capability unattainable with the corresponding diiodide salt.

Neuroblast proliferation
Head-to-head
Reported increase in proliferation
Spermidine/spermine: no alteration
Putrescine did not stimulate differentiation
Supports neurogenesis model endpoint interpretation
Organotypic cricket mushroom body culture
Halide consistency
Class-level
Bromide counterion; no chloride introduction
May support halide homogeneity in perovskite research
Class-level inference; further validation advised

Precursor for Blue-Emitting 2D Perovskite LEDs and Displays

This compound is the correct choice for synthesizing wide-bandgap 2D lead bromide perovskites. The bromide halide is essential for achieving the high bandgap energy required for blue photoluminescence, while the C4 diammonium cation provides the specific interlayer spacing needed for strong quantum confinement and efficient emission. [1]

Formation of Stable 2D Passivation Layers in 3D/2D Heterostructure Solar Cells

Used in small quantities with 3D perovskite precursors, 1,4-Diaminobutane Dihydrobromide can form a stable, wide-bandgap 2D perovskite layer at grain boundaries or surfaces. Its high thermal stability ensures it withstands the annealing temperatures used for the bulk 3D layer, improving the overall device's moisture resistance and efficiency. [2]

Development of High-Quality Crystalline Thin Films via High-Temperature Processing

The compound's excellent thermal stability (decomposing >300 °C) makes it ideal for fabrication routes that rely on high-temperature annealing (e.g., >150 °C) to achieve large grain sizes and high crystallinity in the final perovskite film. This is a significant advantage over volatile free-base amines or less stable organic salts. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Polyamine Enzyme Assays
Putrescine cofactor identity
Concentration-response differentiation from spermidine
Neurogenesis Proliferation Models
Proliferation endpoint response
Proliferation vs. differentiation endpoint separation
Perovskite Solar Cell Passivation
Bromide counterion compatibility
Halide homogeneity without chloride contamination
High-Temperature Polymer Synthesis
Thermal stability profile
Processability above ambient liquid range

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

168.02621 g/mol

Monoisotopic Mass

168.02621 g/mol

Heavy Atom Count

7

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